Pyrimidin-4-yl-methanol

Descripción

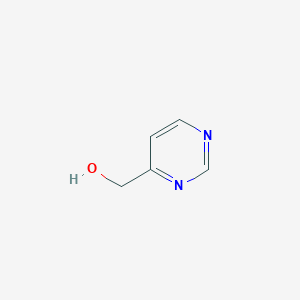

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

pyrimidin-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c8-3-5-1-2-6-4-7-5/h1-2,4,8H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYVFRVNVPKHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80513325 | |

| Record name | (Pyrimidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33581-98-5 | |

| Record name | 4-Pyrimidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33581-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Pyrimidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (pyrimidin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Hydroxymethyl Pyrimidine and Its Derivatives

Strategies for the Construction of the 4-(Hydroxymethyl)pyrimidine Ring System

The formation of the 4-(hydroxymethyl)pyrimidine core can be achieved through various cyclization strategies. The classical and most direct approach is the Principal Synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine-containing molecule. For the synthesis of 4-hydroxypyrimidines, which can serve as precursors, β-keto esters are often reacted with urea, thiourea, or guanidine. google.comscialert.net The reaction typically proceeds by heating the reactants in a high-boiling point solvent or in the presence of a base like sodium hydroxide. google.comnih.gov

More advanced and powerful methods have been developed for constructing highly functionalized and stereochemically complex pyrimidine (B1678525) rings. A notable example is the inverse electron demand Diels-Alder reaction. This strategy involves the cycloaddition of an electron-deficient 1,2,3-triazine (B1214393) with a highly functionalized and chiral primary amidine. This powerful reaction not only forms the pyrimidine core in a single step but also allows for the introduction of complex stereochemistry with high control, yielding a single diastereomer. acs.org This approach is particularly valuable for the synthesis of natural products and their analogues, where precise stereochemical definition is crucial. acs.org The reaction's regioselectivity and tolerance for electron-withdrawing groups highlight its broad synthetic utility. acs.org

In biological systems, the pyrimidine moiety of thiamine (B1217682) (vitamin B1), 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), is synthesized from 5-aminoimidazole ribotide (AIR), an intermediate in the purine (B94841) biosynthesis pathway. acs.orgnih.gov The conversion is catalyzed by the enzyme ThiC, an [Fe-S] cluster protein that utilizes S-adenosylmethionine (AdoMet) to facilitate a complex rearrangement and C-C bond formation. acs.org

Functionalization and Derivatization of the Hydroxymethyl Group

The hydroxymethyl group at the C4 position is a key functional handle that can be readily transformed into other important functional groups, significantly expanding the synthetic utility of the parent molecule.

Oxidation Reactions Leading to Pyrimidine-4-carbaldehydes

The chemoselective oxidation of 4-(hydroxymethyl)pyrimidine derivatives is a common and efficient method for preparing the corresponding pyrimidine-4-carbaldehydes. evitachem.comresearchgate.netthieme-connect.com These aldehydes are versatile intermediates for generating a wide array of substituents, including alkynyl, cyano, and various heterocyclic groups like oxazoles. thieme-connect.comresearchgate.netdntb.gov.ua This transformation is typically achieved in good yields under mild reaction conditions, demonstrating good functional group tolerance. evitachem.comresearchgate.netdntb.gov.uathieme-connect.com An alternative route to these aldehydes is the Riley oxidation of the corresponding 4-methylpyrimidines using selenium dioxide. researchgate.netthieme-connect.comdntb.gov.ua

| Starting Material | Oxidizing Agent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-(Hydroxymethyl)-substituted pyrimidines | Various mild oxidizing agents | Pyrimidine-4-carbaldehydes | Good | evitachem.comthieme-connect.comresearchgate.net |

| 4-Methylpyrimidines | Selenium Dioxide (Riley Oxidation) | Pyrimidine-4-carbaldehydes | N/A | researchgate.netthieme-connect.comdntb.gov.ua |

Reductions of Corresponding Pyrimidine Carboxylic Acid Derivatives

The synthesis of 4-(hydroxymethyl)pyrimidines can also be accomplished through the reduction of corresponding pyrimidine-4-carboxylic acid derivatives, such as esters or amides. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently used for this purpose. researchgate.net However, the reduction of the pyrimidine ring itself can be a competing reaction. For instance, the reduction of ethyl 2-methylthio-pyrimidine-5-carboxylate with LiAlH₄ primarily yields the corresponding 1,6-dihydropyrimidine derivative, with the desired [2-(methylthio)pyrimidin-5-yl]methanol isolated as a byproduct. researchgate.net This highlights that reaction conditions must be carefully controlled to favor the reduction of the carboxyl group over the heterocyclic ring. researchgate.net An electron-donating group at the 4-position can increase the electron density of the pyrimidine ring, potentially favoring the reduction of the ester or amide to the alcohol. researchgate.net

Boekelheide Rearrangement for 4-Acetoxymethyl/Hydroxymethyl Pyrimidines

The Boekelheide rearrangement provides an elegant pathway to 4-acetoxymethyl and 4-hydroxymethyl pyrimidines from pyrimidine N-oxides. thieme-connect.comthieme-connect.de This reaction is typically promoted by an acylating agent. When acetic anhydride (B1165640) is used, the reaction of a pyrimidine N-oxide yields the corresponding 4-acetoxymethyl-substituted pyrimidine derivative. nih.govresearchgate.net

A significant advantage of this methodology is the use of trifluoroacetic anhydride as the acylating agent. This reagent facilitates the rearrangement even at room temperature and can directly furnish the 4-hydroxymethyl-substituted pyrimidine derivatives in a single step. thieme-connect.comthieme-connect.de Detailed mechanistic studies, combining experimental evidence and quantum chemical calculations, indicate that the Boekelheide rearrangement of pyrimidine N-oxides can proceed, at least partially, through radical intermediates. nih.govresearchgate.net This method is robust and effective even with sterically demanding substituents. thieme-connect.comthieme-connect.de

Regioselective Synthesis and Stereochemical Control

Achieving regioselectivity is critical in the synthesis of substituted pyrimidines. Nucleophilic aromatic substitution (SNAr) on dihalopyrimidines is a common strategy. The C4 position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the C2 position, allowing for regioselective functionalization. researchgate.net For example, reacting 2,4-dichloropyrimidines with one equivalent of a nucleophile often leads to preferential substitution at C4. researchgate.net Lithiation-substitution protocols have also been developed for the highly regioselective introduction of substituents at specific positions, such as C6. nih.gov

Stereochemical control is paramount when synthesizing chiral molecules. The inverse electron demand Diels-Alder reaction mentioned earlier stands out as a superior method for establishing stereochemistry. acs.org In the total synthesis of (-)-pyrimidoblamic acid, this reaction between a chiral amidine and a 1,2,3-triazine derivative proceeds to form the complex pyrimidine core as a single diastereomer, demonstrating exceptional stereochemical control. acs.org Methods such as 2D NMR (ROESY) and X-ray crystallography are often employed to confirm the configuration of the synthesized stereocenters. conicet.gov.ar

Multicomponent Reactions in 4-(Hydroxymethyl)pyrimidine Synthesis

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, offer an efficient and atom-economical approach to complex molecular architectures. researchgate.netmdpi.com They are powerful tools for generating structural diversity from simple starting materials. mdpi.com

A notable application leading to 4-(hydroxymethyl)pyrimidine derivatives involves a sequence starting with the LANCA three-component reaction. thieme-connect.comthieme-connect.de This reaction combines lithiated alkoxyallenes (LA), nitriles (N), and carboxylic acids (CA) to smoothly generate β-alkoxy-β-ketoenamides. thieme-connect.com These intermediates undergo subsequent cyclocondensation with hydroxylamine (B1172632) hydrochloride under mild conditions to afford a diverse library of pyrimidine N-oxides in good yields. thieme-connect.comthieme-connect.de As described previously, these N-oxides are ideal precursors for the Boekelheide rearrangement, which ultimately yields the target 4-acetoxymethyl- or 4-hydroxymethyl-substituted pyrimidines. thieme-connect.comthieme-connect.debeilstein-journals.org This combination of a multicomponent reaction followed by a rearrangement showcases a highly efficient and versatile strategy for accessing these valuable pyrimidine derivatives.

| Reaction Step | Description | Key Reactants | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. LANCA MCR | Three-component reaction to form β-alkoxy-β-ketoenamides. | Lithiated alkoxyallenes, Nitriles, Carboxylic acids | β-Alkoxy-β-ketoenamide | thieme-connect.comthieme-connect.de |

| 2. Cyclocondensation | Formation of the pyrimidine N-oxide ring. | β-Alkoxy-β-ketoenamide, Hydroxylamine hydrochloride | Pyrimidine N-oxide | thieme-connect.comthieme-connect.de |

| 3. Boekelheide Rearrangement | Rearrangement to the final product. | Pyrimidine N-oxide, Trifluoroacetic anhydride | 4-(Hydroxymethyl)pyrimidine | thieme-connect.comthieme-connect.de |

Synthesis of Pyrimidine Nucleoside Analogues Incorporating Hydroxymethyl Moieties

The incorporation of hydroxymethyl groups into pyrimidine nucleosides is a key strategy in medicinal chemistry for the development of novel antiviral and anticancer agents. These modifications can be introduced at various positions, including the pyrimidine base, the sugar moiety, or by replacing the sugar with an acyclic or carbocyclic analogue. These structural alterations can influence the molecule's metabolic stability, conformational preferences, and interaction with target enzymes.

Modification of the Pyrimidine Base

Introducing a hydroxymethyl group directly onto the pyrimidine ring, particularly at the C-5 position, has been a significant area of research. Several synthetic routes have been developed to achieve this modification. researchgate.netmostwiedzy.pl

One common approach is the direct hydroxymethylation of a pre-existing nucleoside. For instance, 2'-deoxyuridine (B118206) can be treated with formaldehyde (B43269) to yield 5-hydroxymethyl-2'-deoxyuridine. researchgate.net Another strategy involves the transformation of a related functional group. The methyl group of thymidine (B127349) can undergo radical bromination followed by substitution to install the hydroxymethyl moiety. researchgate.net Alternatively, starting from 5-iodo-2'-deoxyuridine, a carbonylative coupling reaction followed by reduction can also produce the desired 5-hydroxymethyl derivative. researchgate.net A different method involves the reduction of a 5-formyl-2'-deoxyuridine (B1195723) derivative using sodium borohydride, which yields the 5-hydroxymethyl product. mostwiedzy.pl

A less common but important modification is the introduction of a hydroxymethyl group at the C-4 position of the pyrimidine ring. The synthesis of 4-(hydroxymethyl)-1-β-D-ribofuranosyl-2(1H)-pyrimidinone was achieved via a classical Hilbert-Johnson reaction. nih.gov This involved reacting 2-methoxy-4-[(benzoyloxy)methyl]pyrimidine with a protected ribofuranosyl bromide, followed by deprotection steps. nih.gov

| Starting Material | Target Position | Key Reagents/Reaction Type | Resulting Compound | Reference |

| 2'-Deoxyuridine | C-5 | Formaldehyde, Et3N | 5-Hydroxymethyl-2'-deoxyuridine | researchgate.net |

| Thymidine | C-5 | NBS, AIBN (Radical Bromination) | 5-(Bromomethyl)uridine derivative | researchgate.net |

| 5-Iodo-2'-deoxyuridine | C-5 | Carbonylative Coupling (Stille) then Reduction | 5-Hydroxymethyl-2'-deoxyuridine | researchgate.net |

| 5-Formyl-2'-deoxyuridine derivative | C-5 | Sodium borohydride, CeCl3 | 5-Hydroxymethyl-2'-deoxyuridine derivative | mostwiedzy.pl |

| 2-Methoxy-4-[(benzoyloxy)methyl]pyrimidine | C-4 | Hilbert-Johnson Reaction | 4-(Hydroxymethyl)-1-β-D-ribofuranosyl-2(1H)-pyrimidinone | nih.gov |

Modification of the Sugar Moiety

Altering the sugar portion of the nucleoside by adding a hydroxymethyl group, particularly at the 4'-position, is another important synthetic strategy. These 4'-substituted nucleosides often exhibit constrained conformations, which can lead to enhanced binding with viral polymerases.

The synthesis of 4'-C-hydroxymethyl nucleosides can be complex. One approach starts from thymidine, which is converted in five steps to 3′-O-(tert-butyldimethylsilyl)-4′-(hydroxymethyl)thymidine. beilstein-journals.org This intermediate serves as a versatile building block for further modifications. For example, it was used to synthesize "double-headed" nucleosides where a second nucleobase is attached to the 4'-hydroxymethyl group. beilstein-journals.org Another route involves the synthesis of a 4'-vinyl analogue from a 4'-hydroxymethylnucleoside precursor, which can then be hydrogenated to the corresponding 4'-ethyl derivative. researchgate.net

Acyclic and Carbocyclic Nucleoside Analogues

To overcome the enzymatic cleavage of the glycosidic bond and improve metabolic stability, chemists have designed nucleoside analogues where the ribose ring is replaced by an acyclic chain or a carbocycle.

Acyclic Analogues: A series of acyclic pyrimidine nucleosides featuring a 1-[(2-hydroxy-1-(hydroxymethyl)ethoxy)methyl] moiety have been synthesized. sci-hub.st This flexible side chain is designed to mimic the natural 2'-deoxyribosyl group. The synthesis involves the direct alkylation of silylated pyrimidine bases (such as 5-substituted uracils) with the appropriate acyclic side chain precursor. sci-hub.st

Carbocyclic and Heterocyclic Analogues: In carbocyclic nucleosides, a methylene (B1212753) group replaces the oxygen atom of the furanose ring. The synthesis of these analogues often involves the construction of a substituted cyclopentane (B165970) or cyclohexane (B81311) ring that incorporates a hydroxymethyl group. For example, enantiomerically pure carbocyclic C-nucleosides have been synthesized starting from D-ribose, which is converted over several steps into a key cyclopentenol (B8032323) intermediate bearing a hydroxymethyl group. nih.gov Similarly, cyclohexane-based nucleosides with a 1,4-relationship between the pyrimidine base and a hydroxymethyl moiety have been prepared through a conjugate addition reaction. acs.org

Another class involves heterocyclic sugar analogues. Pyrimidine 1′-aza-C-nucleosides have been synthesized by fusing 5-bromopyrimidines with (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a chiral azasugar intermediate. researchgate.net This method directly incorporates the hydroxymethyl-bearing scaffold into the final nucleoside analogue.

| Analogue Type | Synthetic Strategy | Key Intermediate / Precursor | Example Product | Reference |

| Acyclic | Direct alkylation of silylated pyrimidine base | 1-[(2-hydroxy-1-(hydroxymethyl)ethoxy)methyl] side chain | 1-[(2-Hydroxy-1-(hydroxymethyl)ethoxy)methyl]-5-fluorocytosine | sci-hub.st |

| Carbocyclic (Cyclopentenyl) | Multi-step synthesis from D-ribose | 2,3-(Isopropylidenedioxy)-4-(trityloxymethyl)-4-cyclopenten-1-ol | 9-Deazaneplanocin A | nih.gov |

| Carbocyclic (Cyclohexanyl) | Conjugate addition of nucleobase to cyclohexadiene derivative | Ethyl 1,3-cyclohexadiene-1-carboxylate | 3-Hydroxy-4-(hydroxymethyl)-1-cyclohexanyl pyrimidines | acs.org |

| Heterocyclic (Aza-sugar) | Fusion of bromopyrimidine with azasugar | (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol | 1'-Aza-C-nucleoside of 5-bromouracil | researchgate.net |

Pharmacological and Biological Activities of 4 Hydroxymethyl Pyrimidine Derivatives

Antimicrobial Efficacy

Derivatives of pyrimidine (B1678525) are known to exhibit a wide range of antimicrobial activities, targeting bacteria, viruses, and fungi. The introduction of various substituents to the pyrimidine ring can significantly modulate their biological effects.

Antibacterial Activity

Pyrimidine derivatives have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The mechanism of action often involves the inhibition of essential bacterial enzymes or interference with microbial DNA synthesis. d-nb.info

Research into various pyrimidine derivatives has shown that their antibacterial efficacy is highly dependent on the nature and position of substituents on the pyrimidine ring. For instance, the presence of electronegative radicals has been shown to increase microbiological activity. nih.gov In one study, a series of novel pyrimidine derivatives were synthesized and screened for their in vitro antibacterial activity against two Gram-positive (Staphylococcus aureus, Bacillus subtilis) and two Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. The minimum inhibitory concentration (MIC) was determined, and the results indicated that some of these compounds exhibited better inhibitory action compared to standard drugs like amoxicillin and ciprofloxacin. nih.govresearchgate.net

Another study on 1,2,3,7-tetraaryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidines confirmed that aromatic residues in the hydrogenated pyrimidine ring are a significant element influencing antibacterial activity. nih.gov Triazole substituted pyrimidine derivatives have also been shown to have higher antibacterial inhibition compared to thiadiazole derivatives. ias.ac.in

Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives

| Compound Type | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| Pyrimidine Derivatives | S. aureus (Gram +) | Strong | researchgate.net |

| Pyrimidine Derivatives | E. coli (Gram -) | Strong | researchgate.net |

| Thieno[2,3-d]pyrimidine Derivatives | S. aureus (Gram +) | Significant | innovareacademics.in |

| Thieno[2,3-d]pyrimidine Derivatives | P. aeruginosa (Gram -) | Significant | innovareacademics.in |

| Triazole Substituted Pyrimidines | P. aeruginosa (Gram -) | Promising | ias.ac.in |

| Triazole Substituted Pyrimidines | S. aureus (Gram +) | Promising | ias.ac.in |

Note: This table represents data for the broader class of pyrimidine derivatives, as specific data for 4-(hydroxymethyl)pyrimidine derivatives is limited in the reviewed literature.

Antiviral Activity

The antiviral potential of pyrimidine derivatives is well-documented, with numerous compounds investigated for their efficacy against a range of viruses. nih.govresearchgate.net These molecules have been reported to inhibit viruses such as influenza virus, respiratory syncytial virus, herpes virus, and human immunodeficiency virus (HIV). nih.gov The mechanism of antiviral action can involve various steps in the viral life cycle, including entry, replication, and assembly.

A study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines revealed selective efficacy against human coronaviruses 229E and OC43. mdpi.com The nature of the substituent at position 7 of the pyrimido[4,5-d]pyrimidine core was found to be critical for antiviral effectiveness. mdpi.com Another study highlighted the antiviral effects of certain pyrimidine derivatives using a plaque reduction assay, which demonstrated significant inhibition of phage growth and reproduction. jocpr.com Furthermore, a review of patent literature from 1980 to 2021 underscores the extensive research into pyrimidine moieties for their antiviral activities against a wide spectrum of viruses. nih.gov

Antifungal Activity

Several pyrimidine derivatives have been developed as potent antifungal agents, playing a crucial role in agriculture and medicine. mdpi.com These compounds have been shown to be effective against a variety of phytopathogenic fungi. mdpi.com

In one study, three series of new pyrimidine derivatives were synthesized and evaluated for their in vitro antifungal activities against fourteen phytopathogenic fungi. The results indicated that most of the synthesized compounds possessed fungicidal activities, with some being more potent than commercial fungicides like flumorph and dimethomorph. mdpi.com Another study focused on pyrimidine derivatives containing an amide moiety, which exhibited excellent antifungal activity against Phomopsis sp., with an EC50 value even better than the commercial fungicide Pyrimethanil. nih.gov The antifungal mode of action for some pyrimidines is believed to be the inhibition of lanosterol demethylase, a key enzyme in ergosterol biosynthesis. nih.gov

Table 2: Antifungal Activity of Selected Pyrimidine Derivatives

| Compound/Derivative | Fungal Species | Inhibition/EC50 | Reference |

|---|---|---|---|

| Pyrimidine Derivative 1a | Phytophthora infestans | 22.7% inhibition | mdpi.com |

| Pyrimidine Derivative 3b | Phytophthora infestans | 36.4% inhibition | mdpi.com |

| Amide-containing Pyrimidine | Phomopsis sp. | 100% inhibition | nih.gov |

| Amide-containing Pyrimidine (5o) | Phomopsis sp. | EC50 of 10.5 µg/ml | nih.gov |

| Pyrimethanil (Control) | Phomopsis sp. | 85.1% inhibition | nih.gov |

Note: This table represents data for the broader class of pyrimidine derivatives, as specific data for 4-(hydroxymethyl)pyrimidine derivatives is limited in the reviewed literature.

Antineoplastic and Cytostatic Properties

Pyrimidine derivatives are a cornerstone in the development of anticancer drugs. researchgate.net Their structural similarity to the natural pyrimidines found in DNA and RNA allows them to act as antimetabolites, interfering with nucleic acid synthesis and leading to the death of rapidly dividing cancer cells.

A study on a series of N1-[(hydroxymethylphenyl)methyl]pyrimidine derivatives demonstrated their cytotoxic activity against a panel of human cancer cell lines, including lung (NCI-H460), breast (MCF7), and central nervous system (SF-268) cancer cells. benthamdirect.comeurekaselect.comingentaconnect.com Certain ortho-N1-[(chloromethylphenyl)methyl]pyrimidine compounds from this series showed significant growth inhibitory effects (GI50) on leukemia cell lines at concentrations ranging from 10⁻⁵ to 10⁻⁷ M. benthamdirect.comingentaconnect.com

Other research has shown that novel pyrimidine derivatives exhibit inhibitory activity on the proliferation of various cancer cell lines, including colon adenocarcinoma, breast cancer, and lung cancer. nih.gov Some of these compounds were found to have a stronger influence on the activity of P-glycoprotein in drug-resistant cell cultures than the standard drug doxorubicin. nih.gov

Table 3: Cytotoxic Activity of N1-[(hydroxymethylphenyl)methyl]pyrimidine Derivatives

| Compound Series | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| ortho-N1-[(chloromethylphenyl)methyl]pyrimidines | Leukemia (CCRF-CEM, HL-60, K562, MOLT-4, SR) | GI50 at 10⁻⁵ to 10⁻⁷ M | benthamdirect.comingentaconnect.com |

| N1-[(hydroxymethylphenyl)methyl]pyrimidines | Lung (NCI-H460) | Cytotoxic | benthamdirect.comeurekaselect.comingentaconnect.com |

| N1-[(hydroxymethylphenyl)methyl]pyrimidines | Breast (MCF7) | Cytotoxic | benthamdirect.comeurekaselect.comingentaconnect.com |

Enzyme Inhibition and Modulation

The biological activities of pyrimidine derivatives are often mediated through their interaction with specific enzymes. By inhibiting or modulating the activity of key enzymes, these compounds can exert their therapeutic effects.

Cytidine (B196190) Deaminase Inhibition

Cytidine deaminase (CDA) is a crucial enzyme in the pyrimidine salvage pathway, responsible for the deamination of cytidine and deoxycytidine to uridine and deoxyuridine, respectively. nih.gov This enzyme can also deaminate several chemotherapeutic agents that are cytidine analogs, leading to drug resistance. nih.gov Therefore, inhibitors of CDA are of significant interest in cancer therapy to enhance the efficacy of such drugs.

The mechanism of CDA inhibition often involves molecules that mimic the transition state of the deamination reaction. nih.gov Known pharmacological inhibitors of CDA, such as zebularine and tetrahydrouridine, act as powerful competitive inhibitors by blocking the active site of the enzyme. nih.govrsc.org The conversion of cytidine to uridine by CDA proceeds through an intermediate formed by the nucleophilic attack of a water/zinc complex on the C4 position of the pyrimidine ring. Inhibitors are designed to block this intermediate step. nih.gov While specific studies on 4-(hydroxymethyl)pyrimidine derivatives as CDA inhibitors are not extensively detailed in the provided search results, the general principles of pyrimidine-based inhibition of this enzyme are well-established.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus. Pyrimidine-based structures have been explored for their potential as DPP-4 inhibitors.

Recent research has focused on the design and synthesis of novel pyrimidine derivatives with potent DPP-4 inhibitory activity. One study, in particular, developed a series of β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidine derivatives as new DPP-4 inhibitors. researchgate.net These compounds were designed by substituting the tetrahydrotriazolopyridine motif of the well-known DPP-4 inhibitor, Sitagliptin, with a fused pyrazolopyrimidine bicyclic fragment. nih.gov

The study revealed that derivatives with a hydroxymethyl group at the C-6 position of the pyrazolopyrimidine moiety exhibited significant DPP-4 inhibition. researchgate.net Specifically, compounds with a methyl group or hydrogen at the N-1 position and a methyl group at the C-3 position of the pyrazolopyrimidine ring showed potent inhibitory activity, with IC50 values ranging from 21.4 to 59.8 nM. researchgate.netnih.gov These findings are comparable to the IC50 value of Sitagliptin (28 nM). researchgate.net Furthermore, these compounds demonstrated satisfactory selectivity over the related proteases DPP-8 and DPP-9. researchgate.netnih.gov Molecular docking studies indicated that these derivatives can stabilize at the active site of the DPP-4 enzyme, suggesting their potential as lead compounds for the development of new antidiabetic agents. researchgate.net

| Compound | Modifications | DPP-4 Inhibition IC50 (nM) |

|---|---|---|

| Derivative 1 | N-1 Methyl, C-3 Methyl | 21.4 |

| Derivative 2 | N-1 Hydrogen, C-3 Methyl | 59.8 |

| Sitagliptin (Reference) | - | 28 |

Matrix Metalloproteinase-13 (MMP-13) Inhibition

Matrix metalloproteinase-13 (MMP-13), a member of the collagenase family of enzymes, is a key player in the degradation of type II collagen, a major component of articular cartilage. researchgate.net Consequently, MMP-13 is considered a significant therapeutic target for the treatment of osteoarthritis. The development of selective MMP-13 inhibitors has been a focus of extensive research, with various heterocyclic scaffolds, including pyrimidines, being investigated.

Fused pyrimidine systems have been successfully utilized to achieve both high potency and selectivity for MMP-13 inhibition. ingentaconnect.com For instance, a series of fused pyrimidine derivatives possessing a 1,2,4-triazol-3-yl group as a zinc-binding group demonstrated excellent potency, with some compounds exhibiting IC50 values in the low nanomolar and even picomolar range. ingentaconnect.combenthamdirect.com One such derivative showed an IC50 of 0.036 nM for MMP-13 and over 1,500-fold selectivity against other MMPs. benthamdirect.com

While direct studies on 4-(hydroxymethyl)pyrimidine derivatives as MMP-13 inhibitors are limited, a highly selective and orally bioavailable MMP-13 inhibitor was discovered that contains a substituted pyrimidine core. This compound, N-(4-fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide, incorporates a hydroxymethyl group within a dioxane substituent on the pyrimidine ring and has shown potential for the treatment of osteoarthritis. researchgate.net This suggests that the incorporation of a hydroxymethyl group in a suitable position on a pyrimidine-based scaffold can be a viable strategy for developing potent and selective MMP-13 inhibitors.

| Compound | MMP-13 Inhibition IC50 (nM) | Selectivity over other MMPs |

|---|---|---|

| Fused Pyrimidine Derivative (Example) | 0.036 | >1,500-fold |

| N-(4-fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide | Data not specified in abstract | Highly Selective |

Hydroxymethylpyrimidine/Phosphomethylpyrimidine Kinase (Thiaminase) Activity and Vitamin B1 Biosynthesis

4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP) is a crucial intermediate in the biosynthesis of thiamine (B1217682) (Vitamin B1). nih.gov The pyrimidine moiety of thiamine is synthesized de novo and then phosphorylated before being coupled with the thiazole moiety to form thiamine monophosphate. This process involves several key enzymes, including hydroxymethylpyrimidine kinase and phosphomethylpyrimidine kinase.

In the de novo synthesis pathway in prokaryotes, the pyrimidine ring, 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P), is generated from 5-aminoimidazole ribotide (AIR) by the enzyme ThiC. nih.govnih.gov Subsequently, HMP-P is phosphorylated to 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP) by the enzyme ThiD. nih.gov

In addition to the de novo pathway, cells can utilize salvage pathways to recycle thiamine and its precursors. nih.gov The enzyme hydroxymethylpyrimidine kinase (EC 2.7.1.49), also known as ThiD in some organisms, catalyzes the ATP-dependent phosphorylation of 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) to form 4-amino-5-phosphonooxymethyl-2-methylpyrimidine (HMP-P). researchgate.net This kinase can also convert HMP-P to HMP-PP, demonstrating a dual role in both salvage and de novo synthesis. nih.govnih.gov In Saccharomyces cerevisiae, two redundant genes, THI20 and THI21, encode for proteins that have both HMP kinase and HMP-P kinase activity. benthamdirect.com

Thiaminase II (aminopyrimidine aminohydrolase) is another enzyme involved in thiamine metabolism. Contrary to its name suggesting degradation, in many organisms, its primary role is in the salvage of the pyrimidine moiety from degradation products. researchgate.net It can catalyze the hydrolysis of thiamine to produce 4-amino-5-hydroxymethyl-2-methylpyrimidine and the thiazole moiety. researchgate.netjuniperpublishers.com It also acts on 4-amino-5-aminomethyl-2-methylpyrimidine to generate 4-amino-5-hydroxymethyl-2-methylpyrimidine and ammonia. researchgate.netjuniperpublishers.com

| Enzyme | Substrate(s) | Product(s) | Pathway |

|---|---|---|---|

| Phosphomethylpyrimidine Synthase (ThiC) | 5-Aminoimidazole ribotide (AIR) | 4-Amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P) | De novo synthesis |

| Hydroxymethylpyrimidine/Phosphomethylpyrimidine Kinase (ThiD) | 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP) + ATP | 4-Amino-5-phosphonooxymethyl-2-methylpyrimidine (HMP-P) + ADP | Salvage |

| Hydroxymethylpyrimidine/Phosphomethylpyrimidine Kinase (ThiD) | 4-Amino-5-phosphonooxymethyl-2-methylpyrimidine (HMP-P) + ATP | 4-Amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP) + ADP | De novo synthesis |

| Thiaminase II | Thiamine + H2O | 4-Amino-5-hydroxymethyl-2-methylpyrimidine + Thiazole moiety | Salvage |

| Thiaminase II | 4-Amino-5-aminomethyl-2-methylpyrimidine + H2O | 4-Amino-5-hydroxymethyl-2-methylpyrimidine + NH3 | Salvage |

Antioxidant Activity

Pyrimidine derivatives have been recognized for their potential as antioxidant agents. benthamdirect.com The ability of these compounds to scavenge free radicals is a key aspect of their therapeutic potential, as oxidative stress is implicated in a wide range of diseases. The antioxidant activity of pyrimidine derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. benthamdirect.com

The antioxidant potential of pyrimidine derivatives is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The presence of certain functional groups can enhance this activity. Although detailed quantitative data for 4-(hydroxymethyl)pyrimidine is scarce, the inherent chemical properties of the pyrimidine scaffold suggest that its derivatives could contribute to antioxidant defense mechanisms.

| Compound Type | Concentration (µM) | % DPPH Inhibition | IC50 (µg/mL) |

|---|---|---|---|

| Pyrimidine Acrylamide Derivative 1 | 100 | Moderate | Not specified |

| Pyrimidine Acrylamide Derivative 2 | 100 | Moderate | Not specified |

| Pyrimidine Derivative with para-fluoro substitution | Not specified | 72.18% | 98.5 |

| Pyrimidine Derivative with hydroxy group | Not specified | Not specified | 117.8 |

Note: Data is for general pyrimidine derivatives, not specifically 4-(hydroxymethyl)pyrimidine, due to limited available information.

Other Biological Functions and Therapeutic Potential

Beyond the specific enzyme inhibitory and antioxidant activities, derivatives of 4-(hydroxymethyl)pyrimidine have been investigated for other potential therapeutic applications, including antitumor and antiviral activities.

In the realm of oncology, a series of N1-[(hydroxymethylphenyl)methyl]pyrimidine derivatives were synthesized and evaluated for their cytotoxic activity against a panel of human cancer cell lines. ingentaconnect.combenthamdirect.comeurekaselect.com These compounds were prepared through the alkylation of various pyrimidine nucleic acid bases. benthamdirect.com The study found that certain ortho-N1-[(chloromethylphenyl)methyl]pyrimidine precursors demonstrated significant growth inhibitory effects on leukemia and other cancer cell lines, with GI50 values in the 10⁻⁵ to 10⁻⁷ M range. benthamdirect.com The corresponding hydroxymethyl derivatives are key intermediates and also showed biological activity. benthamdirect.com

In the field of antiviral research, diarylpyrimidine analogues featuring a hydroxyiminomethyl group have been synthesized and tested as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against the human immunodeficiency virus (HIV). nih.gov While not directly 4-(hydroxymethyl)pyrimidine, these analogues feature a related functional group attached to the pyrimidine core. Many of these compounds exhibited moderate to excellent activity against wild-type HIV-1, with EC50 values ranging from 0.569 µM to 0.005 µM. nih.gov One of the most potent compounds in this series also showed activity against drug-resistant HIV-1 strains and HIV-2. nih.gov These findings highlight the potential of modifying the pyrimidine scaffold to develop novel therapeutic agents for various diseases.

| Compound Class | Biological Activity | Cell Lines/Virus | Activity Metric (Value) |

|---|---|---|---|

| N1-[(hydroxymethylphenyl)methyl]pyrimidine derivatives | Antitumor | Leukemia (CCRF-CEM, HL-60, etc.) | GI50 (10⁻⁵ to 10⁻⁷ M) |

| Diarylpyrimidine analogues with a hydroxyiminomethyl group | Anti-HIV | Wild-type HIV-1 | EC50 (0.005 to 0.569 µM) |

Advanced Characterization and Computational Studies of 4 Hydroxymethyl Pyrimidine

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By measuring the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C, it provides detailed information on the chemical environment, connectivity, and stereochemistry of atoms.

A detailed analysis of the ¹H and ¹³C NMR spectra for 4-(Hydroxymethyl)pyrimidine would involve the assignment of chemical shifts (δ) for each unique proton and carbon atom, as well as the analysis of spin-spin coupling constants (J) between neighboring protons. However, specific experimental NMR data, including chemical shifts and coupling constants for 4-(Hydroxymethyl)pyrimidine, are not available in the searched scientific literature and spectral databases. For context, analysis of related pyrimidine (B1678525) derivatives often shows characteristic downfield shifts for the aromatic protons of the pyrimidine ring and specific signals for the substituent groups.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 4-(Hydroxymethyl)pyrimidine (Note: The following table is a template. No experimental data was found.)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H-2 | Data not available | Data not available |

| H-5 | Data not available | Data not available |

| H-6 | Data not available | Data not available |

| -CH₂- | Data not available | Data not available |

| -OH | Data not available | |

| C-2 | Data not available | |

| C-4 | Data not available | |

| C-5 | Data not available | |

| C-6 | Data not available |

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.), allowing for the identification of functional groups.

For 4-(Hydroxymethyl)pyrimidine, characteristic vibrational bands would be expected for the O-H stretch of the alcohol, C-H stretches of the aromatic ring and the methylene (B1212753) group, C=N and C=C stretching vibrations within the pyrimidine ring, and various bending modes. Despite extensive searches, specific experimental IR and Raman spectra with assigned vibrational frequencies for this compound could not be located.

Table 2: Expected IR and Raman Vibrational Modes for 4-(Hydroxymethyl)pyrimidine (Note: This table is based on general functional group frequencies. No experimental data was found.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| O-H stretch (alcohol) | ~3200-3600 (broad) |

| C-H stretch (aromatic) | ~3000-3100 |

| C-H stretch (aliphatic, -CH₂-) | ~2850-2960 |

| C=N and C=C stretches (ring) | ~1400-1600 |

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

The molecular formula of 4-(Hydroxymethyl)pyrimidine is C₅H₆N₂O, giving it a molecular weight of 110.11 g/mol caymanchem.com. Mass spectrometric analysis confirms this, with data from a certificate of analysis showing a protonated molecular ion peak [M+H]⁺ at an m/z of 111.4 caymanchem.com. Detailed information regarding the specific fragmentation pathways and the relative abundance of daughter ions under electron ionization is not available in the reviewed literature. A typical fragmentation might involve the loss of the hydroxymethyl group or fragmentation of the pyrimidine ring itself.

Table 3: Mass Spectrometry Data for 4-(Hydroxymethyl)pyrimidine

| Ion | Mass-to-Charge Ratio (m/z) | Notes |

|---|---|---|

| [M+H]⁺ | 111.4 caymanchem.com | Protonated molecular ion |

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

A crystallographic study of 4-(Hydroxymethyl)pyrimidine would reveal the planarity of the pyrimidine ring, the conformation of the hydroxymethyl substituent relative to the ring, and the network of intermolecular hydrogen bonds facilitated by the hydroxyl group and the nitrogen atoms of the ring. A search of crystallographic databases did not yield a crystal structure for 4-(Hydroxymethyl)pyrimidine. However, studies on derivatives, such as various 5-hydroxymethylpyrimidines, have shown that intermolecular O–H···N hydrogen bonds are a common and critical feature in their crystal structures, often leading to the formation of chains or dimers nih.gov.

Computational Chemistry Approaches

Computational chemistry uses theoretical principles to calculate the properties of molecules and predict their behavior. These methods are invaluable for complementing experimental data and providing insights into molecular structure, stability, and reactivity where experimental data is lacking.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure and properties of molecules. DFT calculations can predict optimized molecular geometries, vibrational frequencies (to compare with IR and Raman spectra), and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

While no specific DFT studies on 4-(Hydroxymethyl)pyrimidine were found, research on its isomer, 5-(Hydroxymethyl)pyrimidine, has been conducted using the B3LYP functional with a 6-311++G(d,p) basis set africanjournalofbiomedicalresearch.com. Such studies typically calculate the optimized geometry, theoretical vibrational frequencies, HOMO-LUMO energy gap (a measure of electronic excitability and chemical reactivity), and the molecular electrostatic potential (MEP) map, which identifies regions of positive and negative electrostatic potential. Similar computational approaches would be directly applicable to 4-(Hydroxymethyl)pyrimidine to predict its structural and electronic characteristics in the absence of experimental data.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interactions between a ligand, such as a pyrimidine derivative, and its receptor binding site.

While specific docking studies focusing exclusively on 4-(Hydroxymethyl)pyrimidine are not extensively detailed in the available literature, research on closely related pyrimidine derivatives provides significant insights into their binding modes. For instance, studies on various pyrimidine analogs have demonstrated their potential to interact with a range of biological targets, including kinases and other enzymes. nih.gov

A computational evaluation of the closely related isomer, 5-(Hydroxymethyl)pyrimidine (HMP), has provided specific details on its potential ligand-receptor interactions. africanjournalofbiomedicalresearch.com In a docking study of HMP against various protein targets, the binding affinities and interaction patterns were elucidated. africanjournalofbiomedicalresearch.com The interactions are primarily governed by hydrogen bonds and hydrophobic interactions. The hydroxyl group and the nitrogen atoms of the pyrimidine ring are key pharmacophoric features that participate in hydrogen bonding with amino acid residues in the receptor's active site.

Table 1: Molecular Docking Parameters of 5-(Hydroxymethyl)pyrimidine with Various Protein Targets africanjournalofbiomedicalresearch.com

| Property | Value |

| Docking Score | -5.2 kcal/mol |

| Glide Score | -5.2 kcal/mol |

| H-bond Score | -0.7 |

| Interacting Residues | LEU 83, GLY 84, THR 85, VAL 86 |

This data is for 5-(Hydroxymethyl)pyrimidine, an isomer of the subject compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule over time, offering insights into its conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological receptor.

A stable RMSD value over time suggests that the ligand remains in its binding pocket and that the complex has reached equilibrium. nih.gov RMSF analysis, on the other hand, helps to identify the flexibility of different regions of the protein and the ligand. nih.gov For instance, in a simulation of a pyrido[3,4-d]pyrimidine (B3350098) inhibitor bound to its target kinase, a stable RMSD of the complex was observed after an initial fluctuation period, indicating the formation of a stable complex. nih.gov

Quantum Chemical Calculations and Mechanistic Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. These methods provide a fundamental understanding of a molecule's behavior at the atomic level.

A detailed computational study on the isomer 5-(Hydroxymethyl)pyrimidine using DFT with the B3LYP/6-311++G(d,p) basis set has provided significant insights into its molecular properties. africanjournalofbiomedicalresearch.com The optimized geometrical parameters, including bond lengths and angles, were determined. africanjournalofbiomedicalresearch.com

Table 2: Selected Optimized Geometrical Parameters of 5-(Hydroxymethyl)pyrimidine africanjournalofbiomedicalresearch.com

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C1-C6 | 1.497 | N4-C3-N8: 127 |

| C-N (average) | 1.358 | O-C-H: 106.7 |

| O2-H11 | 0.942 | C1-C6-C5: 122.54 |

This data is for 5-(Hydroxymethyl)pyrimidine, an isomer of the subject compound.

The study also involved vibrational analysis, where the calculated FT-IR and FT-Raman spectra were compared with experimental data, showing good agreement. africanjournalofbiomedicalresearch.com Furthermore, Frontier Molecular Orbital (FMO) analysis was performed to understand the chemical reactivity and kinetic stability of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties. africanjournalofbiomedicalresearch.com

Natural Bond Orbital (NBO) analysis was also conducted to investigate the intramolecular charge transfer and hyperconjugative interactions, which contribute to the molecule's stability. africanjournalofbiomedicalresearch.comresearchgate.net The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is useful for identifying sites for electrophilic and nucleophilic attack. africanjournalofbiomedicalresearch.comresearchgate.net

These quantum chemical studies offer profound mechanistic insights into the potential reactions of 4-(Hydroxymethyl)pyrimidine. For example, the calculated electronic properties can help predict its reactivity in various chemical transformations and its ability to interact with biological macromolecules. While the detailed computational data presented here is for the 5-isomer, the methodologies and the nature of the insights gained are directly applicable to the study of 4-(Hydroxymethyl)pyrimidine.

Emerging Applications and Future Research Directions

Potential in Medicinal Chemistry Beyond Current Therapeutic Areas

While pyrimidine (B1678525) derivatives are well-established in oncology and virology, the unique structural features of 4-(Hydroxymethyl)pyrimidine and its analogs suggest potential applications in a wider range of therapeutic areas. nih.govekb.egnih.gov The pyrimidine core is a key component in a variety of drugs with diverse pharmacological activities, including antibacterial, anti-inflammatory, antifungal, and antihypertensive properties. gsconlinepress.comnih.govmdpi.com

Recent research has highlighted the potential of novel pyrimidine derivatives in several underexplored areas:

Neurodegenerative Diseases: The structural versatility of the pyrimidine scaffold makes it a promising candidate for targeting pathways implicated in neurodegenerative disorders like Alzheimer's disease. mdpi.com

Metabolic Disorders: Pyrimidine analogs are being investigated for their potential to modulate metabolic pathways, with some showing promise as antidiabetic agents. nih.govmdpi.com

Cardiovascular Conditions: Certain pyrimidine-containing compounds have demonstrated antihypertensive effects, suggesting a role in managing cardiovascular diseases. gsconlinepress.com

The hydroxymethyl group at the 4-position provides a reactive handle for further chemical modification, allowing for the synthesis of diverse libraries of compounds for screening against various biological targets. This facilitates the exploration of structure-activity relationships and the optimization of lead compounds for novel therapeutic indications. nih.gov

Applications in Materials Science and Industrial Processes

The applications of pyrimidine derivatives are not limited to the pharmaceutical industry; they also show significant promise in materials science and various industrial processes. nbinno.com The inherent properties of the pyrimidine ring, such as its aromaticity and the presence of nitrogen atoms, make it a valuable component in the design of functional materials. researchgate.net

| Application Area | Specific Use of Pyrimidine Derivatives | Relevant Properties |

|---|---|---|

| Organic Electronics | Components of organic light-emitting diodes (OLEDs). researchgate.net | Electrogenerated chemiluminescence. researchgate.net |

| Sensing | Fluorescent detectors for metal ions, such as zinc. researchgate.net | Fluorescence. researchgate.net |

| Industrial Chemicals | Used as intermediates, impregnating agents, wetting agents, and flame retardants. biosynce.com | Chemical reactivity and stability. |

| Agrochemicals | Serve as building blocks for pesticides and plant growth regulators. gsconlinepress.combiosynce.com | Biological activity. |

The ability to functionalize the pyrimidine core, including at the 4-(hydroxymethyl) position, allows for the fine-tuning of these properties to suit specific material or industrial requirements.

Advanced Synthetic Strategies for Novel 4-(Hydroxymethyl)pyrimidine Architectures

The synthesis of novel and diverse 4-(hydroxymethyl)pyrimidine architectures is crucial for expanding their application in both medicinal chemistry and materials science. acs.orgnih.gov Modern synthetic organic chemistry offers a variety of advanced strategies to achieve this, moving beyond traditional methods to more efficient and versatile approaches. researchgate.net

Key advanced synthetic strategies include:

Multicomponent Reactions: These reactions, such as the Biginelli reaction, allow for the one-pot synthesis of complex pyrimidine derivatives from simple starting materials, increasing efficiency and reducing waste. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and improve yields for the synthesis of pyrimidine analogs. mdpi.com

Domino Reactions: These one-pot processes involve sequential transformations, enabling the rapid construction of complex molecular architectures from simple precursors. researchgate.net

Catalytic Methods: The development of novel catalysts, including metal-based and organocatalysts, has provided new avenues for the selective functionalization of the pyrimidine ring. mdpi.com

These advanced methods facilitate the creation of libraries of novel 4-(hydroxymethyl)pyrimidine derivatives with diverse substitution patterns, which are essential for screening for new biological activities and material properties. asianpubs.org

Systems Biology and Omics-Based Approaches to Elucidate Broader Biological Roles

To fully understand the therapeutic potential of 4-(Hydroxymethyl)pyrimidine and its derivatives, it is essential to elucidate their broader biological roles beyond direct target engagement. Systems biology and various "omics" technologies provide powerful tools for achieving this comprehensive understanding. mdpi.com

Transcriptomics: By analyzing changes in gene expression profiles upon treatment with a 4-(hydroxymethyl)pyrimidine derivative, researchers can identify the cellular pathways and biological processes that are modulated by the compound.

Proteomics: This approach allows for the global analysis of protein expression and post-translational modifications, providing insights into the compound's effects on cellular signaling networks and protein function.

Metabolomics: Analyzing the metabolic profile of cells or organisms treated with a 4-(hydroxymethyl)pyrimidine derivative can reveal its impact on metabolic pathways, which is particularly relevant for diseases like cancer and metabolic disorders. nih.gov

Integrative Multi-Omics Analysis: Combining data from multiple omics platforms provides a more holistic view of the compound's mechanism of action and can help to identify potential biomarkers for efficacy or toxicity. nih.gov

These approaches can help to identify novel targets, understand off-target effects, and provide a more complete picture of the biological impact of 4-(hydroxymethyl)pyrimidine derivatives, guiding future drug development efforts. nih.gov

Development of Advanced Analytical Techniques for Detection and Quantification

The accurate detection and quantification of 4-(Hydroxymethyl)pyrimidine and its metabolites in biological matrices and environmental samples are crucial for pharmacokinetic studies, biomarker discovery, and environmental monitoring. foodb.ca Advanced analytical techniques are continuously being developed to meet the demands for higher sensitivity, specificity, and throughput.

| Analytical Technique | Application | Advantages |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of pyrimidine derivatives in complex mixtures. nih.gov | High resolution and sensitivity, particularly when coupled with fluorescence or mass spectrometry detection. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Highly sensitive and specific quantification of pyrimidines and their metabolites in biological fluids. nih.gov | Excellent for targeted metabolite profiling and pharmacokinetic studies. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile pyrimidine derivatives. | High separation efficiency and sensitive detection. |

The development of methods like ion-pairing reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry (IP-RP-UPLC-MS/MS) has enabled the rapid and sensitive analysis of a wide range of pyrimidine nucleobases, nucleosides, and nucleotides. nih.gov These advanced analytical tools are indispensable for advancing our understanding of the biological fate and effects of 4-(Hydroxymethyl)pyrimidine and its derivatives.

Q & A

Q. Table 1. Key Spectroscopic Data for 4-(Hydroxymethyl)pyrimidine

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 8.5–8.7 (pyrimidine H), δ 4.7–5.0 (–CH₂OH), δ 2.1–2.4 (exchangeable –OH) |

| ¹³C NMR | δ 165–170 (C=N), δ 60–65 (–CH₂OH) |

| IR | 3200–3600 cm⁻¹ (O–H), 1650–1700 cm⁻¹ (C=N/C=O) |

Q. Table 2. Common Derivatization Reactions

| Reaction Type | Reagents/Conditions | Product Application |

|---|---|---|

| Esterification | Acetic anhydride, DMAP, RT | Prodrugs or polymer precursors |

| Oxidation | PCC (pyridinium chlorochromate), DCM | Aldehyde intermediates for Schiff bases |

| Etherification | Alkyl halides, K₂CO₃, DMF | Lipophilic analogs for membrane studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.